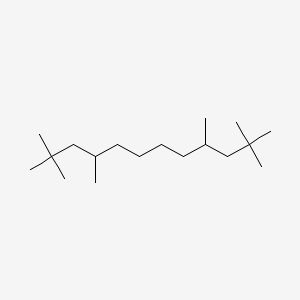
2,2,4,9,11,11-Hexamethyldodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,9,11,11-Hexamethyldodecane is an organic compound with the molecular formula C18H38. It is a branched alkane, characterized by its multiple methyl groups attached to the dodecane backbone. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,9,11,11-Hexamethyldodecane typically involves the alkylation of dodecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where dodecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2,2,4,9,11,11-Hexamethyldodecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It is relatively inert to oxidation and reduction under standard conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light or a radical initiator.
Hydrogenation: Although less common, hydrogenation can be performed using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Major Products
Halogenated Derivatives: Chlorinated or brominated hexamethyldodecane.
Hydrogenated Products: Fully saturated hydrocarbons with no double bonds.
科学的研究の応用
2,2,4,9,11,11-Hexamethyldodecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its non-polar nature.
Biology: Employed in the study of hydrophobic interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems owing to its stability and biocompatibility.
Industry: Utilized as a lubricant and in the formulation of specialty chemicals.
作用機序
The mechanism of action of 2,2,4,9,11,11-Hexamethyldodecane is primarily based on its hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane studies.
類似化合物との比較
Similar Compounds
- 2,2,4,4,6,8,8-Heptamethylnonane
- 2,2,4,4,6,6,8,8-Octamethyldecane
- 2,2,4,4,6,6,8,8,10,10-Decamethylundecane
Uniqueness
2,2,4,9,11,11-Hexamethyldodecane is unique due to its specific branching pattern and the position of its methyl groups. This structure imparts distinct physical and chemical properties, such as higher stability and lower reactivity compared to other branched alkanes.
特性
CAS番号 |
6304-50-3 |
|---|---|
分子式 |
C18H38 |
分子量 |
254.5 g/mol |
IUPAC名 |
2,2,4,9,11,11-hexamethyldodecane |
InChI |
InChI=1S/C18H38/c1-15(13-17(3,4)5)11-9-10-12-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
InChIキー |
NJOPDRPUVCALJM-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCC(C)CC(C)(C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


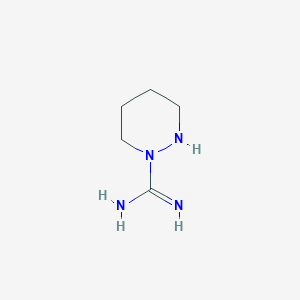
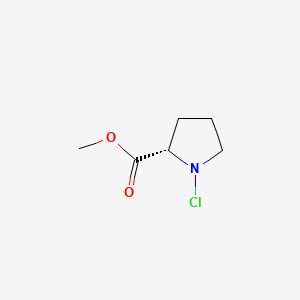
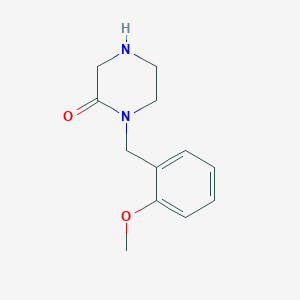

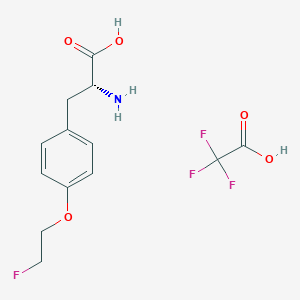
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)

![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
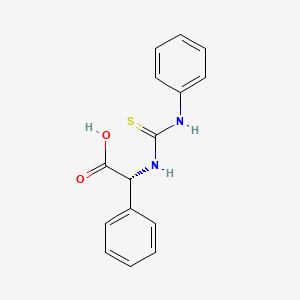
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
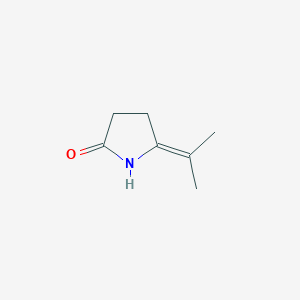
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)
